Cas no 124002-38-6 ((2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate)

(2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate 化学的及び物理的性質
名前と識別子
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- (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate(WX112249)
- (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
- 2-benzyl 1-tert-butyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-1,2-dicarboxylate
- W14481
- benzyl N-tert.-butoxycarbonyl-(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1,2-dicarboxylate
- (2S,3aS,6aS)-2-benzyl1-tert-butylhexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
- 124002-38-6
- Benzyl 2-tert.butyloxycarbonyl-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylate
- ZEA00238
- DB-257609
- SCHEMBL629532
- AS-74174
- NXEGYGPYSYLFSB-ULQDDVLXSA-N
- 2-benzyl 1-tert-butyl (2S,3aS,6aS)-hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
- AKOS037647585
- 2-benzyl 1-tert-butyl(2S,3aS,6aS)-hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
- (2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate
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- MDL: MFCD28246606
- インチ: 1S/C20H27NO4/c1-20(2,3)25-19(23)21-16-11-7-10-15(16)12-17(21)18(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3/t15-,16-,17-/m0/s1
- InChIKey: NXEGYGPYSYLFSB-ULQDDVLXSA-N
- SMILES: N1(C(OC(C)(C)C)=O)[C@H](C(OCC2=CC=CC=C2)=O)C[C@]2([H])CCC[C@]12[H]
計算された属性
- 精确分子量: 345.19400834g/mol
- 同位素质量: 345.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 492
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 55.8Ų
(2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM476196-1g |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 95%+ | 1g |
$874 | 2023-01-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00972521-1g |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 95% | 1g |
¥7632.0 | 2023-04-04 | |
eNovation Chemicals LLC | D773799-100mg |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 95% | 100mg |
$365 | 2024-06-06 | |
eNovation Chemicals LLC | D773799-250mg |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 95% | 250mg |
$625 | 2024-06-06 | |
Key Organics Ltd | AS-74174-100MG |
2-benzyl 1-tert-butyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-1,2-dicarboxylate |
124002-38-6 | >95% | 0mg |
£464.00 | 2023-04-11 | |
Key Organics Ltd | AS-74174-250MG |
2-benzyl 1-tert-butyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-1,2-dicarboxylate |
124002-38-6 | >95% | 0mg |
£771.00 | 2023-04-11 | |
Aaron | AR01DGB1-250mg |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 96% | 250mg |
$571.00 | 2023-12-16 | |
eNovation Chemicals LLC | D773799-500mg |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 95% | 500mg |
$890 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1798119-250mg |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 95% | 250mg |
¥11007.00 | 2024-08-09 | |
eNovation Chemicals LLC | D773799-1g |
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate |
124002-38-6 | 95% | 1g |
$1250 | 2024-06-06 |
(2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
(2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylateに関する追加情報
Introduction to (2S,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate (CAS No. 124002-38-6)
(2S,3aS,6aS-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 124002-38-6, represents a complex molecular structure with potential applications in drug discovery and development. The intricate stereochemistry and functional groups of this molecule make it a subject of interest for researchers exploring novel therapeutic agents.
The molecular framework of (2S,3aS,6aS-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate) consists of a hexahydrocyclopentabpyrrole core, which is a bicyclic structure featuring a seven-membered ring fused to a five-membered ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for medicinal chemistry applications. The presence of multiple stereocenters, specifically at the 2S, 3aS, and 6aS positions, underscores the compound's complexity and its potential for generating enantiomerically pure derivatives with tailored biological activities.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical use due to their enhanced specificity and efficacy compared to their racemic counterparts. The stereochemistry of (2S,3aS,6aS-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate) makes it an attractive candidate for such applications. Researchers have been exploring its potential as a building block for more complex molecules that could interact with biological targets in a highly selective manner. This has led to several studies investigating its pharmacological properties and mechanisms of action.
The benzyl and tert-butyl substituents in the molecule contribute to its stability and solubility characteristics, which are critical factors in drug formulation and delivery. These groups also provide handles for further chemical modification, allowing researchers to fine-tune the properties of the compound for specific applications. For instance, the benzyl group can be readily removed or replaced with other functional moieties to alter the pharmacokinetic profile of derivatives derived from this scaffold.
One of the most compelling aspects of (2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate) is its potential as an intermediate in the synthesis of more complex bioactive molecules. The hexahydrocyclopentabpyrrole core is a privileged scaffold that has been utilized in the development of various pharmacological agents. Its ability to adopt multiple conformations and interact with biological targets in diverse ways makes it a valuable tool for medicinal chemists. Recent studies have demonstrated its utility in generating compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.
The dicarboxylate functionality at the 1 and 2 positions provides additional opportunities for chemical modification. This group can be used to form amides, esters, or other derivatives that enhance the bioavailability or target specificity of the molecule. The carboxylate groups also make the compound amenable to conjugation with other biomolecules such as peptides or proteins, opening up possibilities for targeted drug delivery systems.
The synthesis of (2S,3aS,6aS-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate) presents significant challenges due to its complex stereochemistry. However, advances in synthetic methodology have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as asymmetric catalysis and chiral resolution have been employed to ensure high enantiomeric purity. These methods are crucial for obtaining derivatives that exhibit optimal biological activity without unwanted side effects.
In conclusion, (2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents. As our understanding of its pharmacological properties continues to grow, we can expect to see more derivatives entering preclinical and clinical development pipelines in the coming years.
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